(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid
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Overview
Description
(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H8BN3O2 and a molecular weight of 152.95 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a 1,2,3-triazole ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods: While specific industrial production methods for (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in CuAAC reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while CuAAC reactions yield triazole derivatives.
Scientific Research Applications
(1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the triazole ring can interact with various molecular targets, potentially inhibiting enzyme activity or modulating protein-protein interactions .
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazole-3-boronic Acid Pinacol Ester: Another boronic acid derivative with a similar structure but different ring system.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: A boronic acid derivative with a pyrazole ring and a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness: (1-Cyclopropyl-1H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry and a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C5H8BN3O2 |
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Molecular Weight |
152.95 g/mol |
IUPAC Name |
(1-cyclopropyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4,10-11H,1-2H2 |
InChI Key |
PUJRIUJNPPCHEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=N1)C2CC2)(O)O |
Origin of Product |
United States |
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